3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide
Description
3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide is a synthetic small molecule characterized by a pyrimidine core substituted with methyl and 4-methylphenylamino groups. The butanamide moiety is linked to a para-aminophenyl group, which connects to the pyrimidine scaffold.
Properties
IUPAC Name |
3-methyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-15(2)13-22(29)26-19-9-11-20(12-10-19)27-23-24-17(4)14-21(28-23)25-18-7-5-16(3)6-8-18/h5-12,14-15H,13H2,1-4H3,(H,26,29)(H2,24,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEUIWXQCVVFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription. β-catenin is part of the Wnt signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and migration.
Mode of Action
The compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686). This interaction induces β-catenin ubiquitination and proteasomal degradation. The degradation of β-catenin disrupts the Wnt signaling pathway, leading to changes in cell behavior.
Biochemical Pathways
The compound affects the Wnt signaling pathway, a critical biochemical pathway in cells. The Wnt signaling pathway regulates various cellular processes, including cell proliferation, differentiation, and migration. By inducing the degradation of β-catenin, the compound disrupts the Wnt signaling pathway, leading to downstream effects on these cellular processes.
Pharmacokinetics
The compound is known to be cell-permeable, suggesting that it can be absorbed and distributed within the body. The impact of these properties on the compound’s bioavailability is currently unknown.
Biological Activity
3-Methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Molecular Formula : C21H29N5O
- Molecular Weight : 367.5 g/mol
- IUPAC Name : 3-methyl-N-[4-[(4-methyl-6-(4-methylphenyl)amino)pyrimidin-2-yl]amino]phenyl]butanamide
| Property | Value |
|---|---|
| Molecular Formula | C21H29N5O |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | 3-methyl-N-[4-[(4-methyl-6-(4-methylphenyl)amino)pyrimidin-2-yl]amino]phenyl]butanamide |
| InChI Key | RMYVXZKDQPASNF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound may inhibit specific enzymes or modulate receptor activity, leading to significant biochemical changes within cells.
In Vitro Studies
Recent research has focused on the compound's anti-inflammatory properties. In vitro studies have demonstrated that it can suppress the expression of pro-inflammatory cytokines such as IL-1β and IL-6. For example, compounds similar to this one have shown potent inhibition of IL-6 mRNA expression in human keratinocyte cells when administered at concentrations around 10 μM .
Table 1: In Vitro Cytokine Inhibition Data
| Compound | IL-6 mRNA Expression (Relative Units) |
|---|---|
| Control | 10.0 |
| Compound A | 7.5 |
| Compound B | 7.2 |
| Compound C | 9.0 |
In Vivo Studies
In vivo studies have further validated the anti-inflammatory effects observed in vitro. For instance, administration of similar compounds in mouse models subjected to lipopolysaccharide (LPS)-induced inflammation resulted in significantly reduced levels of IL-6, IL-1β, and TNF-α, alongside lower alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating reduced hepatotoxicity .
Case Studies
- Anti-Cancer Activity : Compounds structurally related to 3-Methyl-N-[4-(4-methylphenyl)amino]pyrimidin have been explored for their potential to inhibit cancer cell proliferation. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating specific apoptotic pathways.
- Neuroprotective Effects : Research has indicated that similar compounds may offer neuroprotective benefits by modulating neuroinflammatory responses, which could be beneficial in treating neurodegenerative diseases.
Comparison with Similar Compounds
The structural similarities between 3-Methyl-N-[4-(morpholin-4-yl)phenyl]butanamide and other known therapeutic agents like Imatinib highlight its potential utility in drug development. Both classes of compounds share common functional groups that are implicated in their biological activities.
| Compound Name | Biological Activity |
|---|---|
| Imatinib | Anti-cancer |
| 3-Methyl-N-[4-(morpholin-4-yl)phenyl]butanamide | Potential anti-inflammatory |
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Standards
Three stereoisomeric butanamide derivatives (compounds m , n , and o ) reported in Pharmacopeial Forum (2017) share structural similarities with the target compound :
- Core Structure : All feature a 3-methylbutanamide backbone.
- Key Differences: Hexanamide Chain: Compounds m, n, and o include a diphenylhexanamide chain with hydroxyl and acetamido substituents, increasing their molecular complexity and steric bulk compared to the target compound. Stereochemistry: Variations in R/S configurations at positions 2, 4, and 5 of the hexanamide chain may influence bioavailability and target binding.
Table 1: Structural Comparison with Pharmacopeial Analogues
| Feature | Target Compound | Pharmacopeial Analogues (m, n, o) |
|---|---|---|
| Amide Type | Butanamide | Butanamide with extended hexanamide chain |
| Pyrimidine Substitution | 4-methyl, 6-(4-methylphenylamino) | 2-oxotetrahydropyrimidinyl |
| Stereochemical Complexity | None reported | High (R/S configurations at multiple positions) |
| Molecular Weight | ~430 (estimated) | Likely >600 (inferred from structure) |
Screening Compounds from 2025 Report
Two benzamide derivatives (G869-0518 and G869-0463) from a 2025 screening study provide additional points of comparison :
Table 2: Comparison with Screening Compounds
| Compound ID | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| G869-0518 | C₂₃H₂₅N₅O₂ | 403.48 | 3-methoxybenzamide, pyrrolidin-1-yl pyrimidine |
| G869-0463 | C₂₄H₂₇N₅O₃ | 433.51 | 3,5-dimethoxybenzamide, pyrrolidin-1-yl pyrimidine |
| Target | Not provided | ~430 (estimated) | Butanamide, 4-methylphenylamino pyrimidine |
Key Observations :
Amide vs. Benzamide : The target’s butanamide group may confer greater flexibility compared to the rigid benzamide core of G869-0518 and G869-0462.
Methoxy Groups : G869-0463’s 3,5-dimethoxybenzamide could enhance solubility or π-π stacking interactions relative to the target’s unsubstituted phenyl group.
Research Implications
- Pharmacokinetics : The target compound’s lower molecular weight (~430 vs. >600 for Pharmacopeial analogues) suggests improved bioavailability over bulkier derivatives .
- Binding Interactions: The 4-methylphenylamino group may engage in hydrophobic interactions, whereas pyrrolidinyl or methoxy groups in analogues could favor polar interactions .
- Synthetic Feasibility : The screening compounds (G869-0518/G869-0463) are available in milligram quantities, indicating established synthetic routes, whereas the target’s scalability remains unconfirmed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
